4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine involves a sequence of condensation, alkylation, and halocyclization reactions . For instance, the reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Scientific Research Applications
Cation Tautomerism and Crystallography
Pyrimidines, such as 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine, have been studied for their cation tautomerism, twinning, and disorder in crystal structures. These compounds are crucial in biology and medicine, particularly because the aminopyrimidine fragment is found in DNA bases. Crystallization studies reveal the importance of molecular recognition processes involving hydrogen bonding, which is critical for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The detailed crystallographic analysis of pyrimidine derivatives provides insights into their potential pharmaceutical applications and interactions at the molecular level (Rajam et al., 2017).
Nonlinear Optical (NLO) Materials
Pyrimidine rings, integral to DNA and RNA, have been explored for their promising applications in nonlinear optics (NLO). The study of thiopyrimidine derivatives shows that pyrimidine-based compounds can exhibit significant NLO properties, making them suitable for optoelectronic applications. Density functional theory (DFT) analyses align with experimental data, emphasizing the potential of pyrimidine derivatives in advancing NLO materials technology (Hussain et al., 2020).
Synthesis and Applications in Organic Chemistry
The facile synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from pyrimidine precursors showcases the versatility of pyrimidine compounds in organic synthesis. Such methodologies offer a convenient route to diverse pyrimidine derivatives under thermal conditions, highlighting their potential in creating complex molecules for various research and development applications (Prajapati & Thakur, 2005).
Antibacterial and Antifungal Activities
Research into pyrimidine derivatives also extends to their antibacterial and antifungal potential. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The synthesis of these compounds, often by electrochemical methods, opens new avenues for developing antimicrobial agents with high efficacy (Khan et al., 2015).
Insecticidal and Antimicrobial Potential
Pyrimidine-linked heterocyclic compounds synthesized through microwave irradiation have shown promising insecticidal and antimicrobial properties. This approach not only offers a rapid synthesis method but also highlights the role of pyrimidine derivatives in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Compounds containing a propargyl group, such as this one, have been reported to have wide applications in organic synthesis and pharmaceutical chemistry . They have been used as valuable precursors for the synthesis of heterocycles .
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increase mapk phosphorylation . These compounds have also been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Result of Action
Propargyl-containing compounds have been reported to display important biological activities, suggesting that they may have significant molecular and cellular effects .
Properties
IUPAC Name |
4,6-dimethyl-2-prop-2-enoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVULHMPZWIVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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